Cas no 21816-08-0 (3-bromoadamantane-1-carboxylic acid)

3-bromoadamantane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-1-Amantane Carboxylic Acid
- 3-Bromoadamantane-1-carboxylic acid
- 3-BROMO-1-ADAMANTANE-CARBOXYLIC ACID
- 3-bromo-adamantane-1-carboxylicacid
- 1-bromo-3-adamantanecarboxylicaci
- 1-bromo-3-adamantanecarboxylicacid
- 3-Bromadamantan-1-carbonsaeure
- 3-Bromadamantancarbonsaeure
- 3-Bromo-1-Adamantane Carboxylic Acid
- 3-bromo-1-carboxyadamantane
- 3-bromoadamantan-1-carboxylic acid
- acide bromo-3 adamantylcarbo
- IFLAB-BB F0035-0448
- tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid,3-bromo
- 1-Adamantanecarboxylicacid, 3-bromo- (7CI,8CI)
- 1-Bromo-3-carboxyadamantane
- 1-Bromoadamantane-3-carboxylic acid
- 3-Bromo-1-adamantanecarboxylic acid
- DJUDQBVINJIMFO-UHFFFAOYSA-N
- 3-Bromo-adamantane-1-carboxylic acid
- CCG-247256
- AKOS016038556
- SY018895
- MFCD00167820
- AKOS000114514
- DTXSID70944422
- EN300-00060
- AS-48471
- BRN 2103177
- 3-ADAMANTANECARBOXYLIC ACID, 1-BROMO-
- 3-bromoadamantane-1-carboxylate;3-Bromo-1-adamantane carboxylic acid
- NCGC00339462-01
- DivK1c_001878
- AB01332414-02
- 1-Bromo-3-adamantanecarboxylic acid
- A815680
- Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 3-bromo-
- 3-bromoadamantane-1-carboxylicacid
- F31270
- Maybridge1_005590
- AM81166
- CDS1_000838
- SCHEMBL131414
- Z56757155
- BB 0262338
- FT-0615188
- F0035-0448
- HMS557G02
- GEO-03452
- 21816-08-0
- AG-670/20479027
- Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3-bromo-
- W-201896
- NRB 01917
- 3-Bromo-1-Adamantanecarboxylic Acid; 3-Bromotricyclo[3.3.1.13,7]decane-1-carboxylic Acid; 1-Bromo-3-carboxyadamantane1-Bromoadamantane-3-carboxylic Acid; 3-Bromo-1-adamantanecarboxylic Acid3-Bromo-1-carboxyadamantane;
- ALBB-013714
- DB-003033
- AG-664/01329050
- 3-bromotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
- BBL033826
- STK733910
- tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid, 3-bromo-
- 3-bromoadamantane-1-carboxylic acid
-
- MDL: MFCD00167820
- Inchi: 1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)
- InChI Key: DJUDQBVINJIMFO-YDRMRZIKSA-N
- SMILES: C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O
Computed Properties
- Exact Mass: 258.02600
- Monoisotopic Mass: 258.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.665
- Melting Point: 146-150 °C
- Boiling Point: 354.2 °C at 760 mmHg
- Flash Point: 354.2 °C at 760 mmHg
- PSA: 37.30000
- LogP: 2.80490
3-bromoadamantane-1-carboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:AU4452500
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
3-bromoadamantane-1-carboxylic acid Customs Data
- HS CODE:2916209090
- Customs Data:
China Customs Code:
2916209090Overview:
2916209090 other(Cycloalkane\Cycloene\Cyclic terpene)Monocarboxylic acid(Including anhydrides\Acyl halide,Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
3-bromoadamantane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB145130-25 g |
3-Bromoadamantane-1-carboxylic acid, 95%; . |
21816-08-0 | 95% | 25 g |
€160.90 | 2023-07-20 | |
eNovation Chemicals LLC | K13261-50g |
3-Bromoadamantane-1-carboxylic acid |
21816-08-0 | 95% | 50g |
$1200 | 2023-09-03 | |
Enamine | EN300-00060-0.1g |
3-bromoadamantane-1-carboxylic acid |
21816-08-0 | 95% | 0.1g |
$31.0 | 2023-05-01 | |
Enamine | EN300-00060-0.5g |
3-bromoadamantane-1-carboxylic acid |
21816-08-0 | 95% | 0.5g |
$63.0 | 2023-05-01 | |
Apollo Scientific | OR1538-1g |
3-Bromoadamantane-1-carboxylic acid |
21816-08-0 | 97% | 1g |
£12.00 | 2023-09-01 | |
TRC | B678885-25g |
3-Bromo-1-adamantane Carboxylic Acid |
21816-08-0 | 25g |
$ 293.00 | 2023-04-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132082-25g |
3-bromoadamantane-1-carboxylic acid |
21816-08-0 | 97% | 25g |
¥442.90 | 2023-08-31 | |
eNovation Chemicals LLC | D403178-50g |
3-Bromoadamantane-1-carboxylic acid |
21816-08-0 | 97% | 50g |
$1500 | 2024-06-05 | |
eNovation Chemicals LLC | K13261-25g |
3-Bromoadamantane-1-carboxylic acid |
21816-08-0 | 95% | 25g |
$1000 | 2023-09-03 | |
Apollo Scientific | OR1538-25g |
3-Bromoadamantane-1-carboxylic acid |
21816-08-0 | 97% | 25g |
£76.00 | 2023-05-18 |
3-bromoadamantane-1-carboxylic acid Suppliers
3-bromoadamantane-1-carboxylic acid Related Literature
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1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
Additional information on 3-bromoadamantane-1-carboxylic acid
3-Bromoadamantane-1-carboxylic Acid: A Comprehensive Overview
3-Bromoadamantane-1-carboxylic acid (CAS No. 21816-08-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its adamantane core and bromo substituent, offers a robust platform for various applications due to its structural stability and chemical reactivity. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 3-bromoadamantane-1-carboxylic acid, drawing from the latest research findings to provide a detailed and up-to-date analysis.
Chemical Structure and Properties
3-Bromoadamantane-1-carboxylic acid is a derivative of adamantane, a tricyclic cycloalkane with a unique cage-like structure. The presence of the bromo group at the 3-position and the carboxylic acid group at the 1-position imparts specific chemical properties to this compound. The adamantane core provides exceptional thermal stability and mechanical rigidity, making it an attractive scaffold for various chemical modifications. The bromo substituent is a versatile functional group that can undergo various reactions, such as nucleophilic substitution and coupling reactions, enabling the synthesis of a wide range of derivatives.
The carboxylic acid group in 3-bromoadamantane-1-carboxylic acid is highly reactive and can participate in esterification, amidation, and other carboxylic acid-based reactions. This dual functionality makes 3-bromoadamantane-1-carboxylic acid an ideal starting material for the synthesis of complex molecules with diverse applications in pharmaceuticals, materials science, and other fields.
Synthesis Methods
The synthesis of 3-bromoadamantane-1-carboxylic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the bromination of adamantane followed by carboxylation. For instance, adamantane can be brominated using N-bromosuccinimide (NBS) in an appropriate solvent to form 3-bromo-adamantane. Subsequent oxidation of 3-bromo-adamantane using potassium permanganate (KMnO4) or other oxidizing agents can yield 3-bromoadamantane-1-carboxylic acid.
An alternative method involves the direct carboxylation of 3-bromo-adamantane using carbon dioxide (CO2) under high pressure and temperature conditions. This method has gained popularity due to its environmental friendliness and efficiency. Recent advancements in catalytic systems have further improved the yield and selectivity of this reaction, making it a promising route for large-scale production.
Applications in Pharmaceutical Research
3-Bromoadamantane-1-carboxylic acid has shown promise in pharmaceutical research due to its unique structural features and chemical reactivity. The adamantane core is known for its ability to interact with biological targets, making it a valuable scaffold for drug design. For example, derivatives of adamantane have been used in antiviral drugs such as amantadine and rimantadine, which are effective against influenza A virus.
The bromo substituent in 3-bromoadamantane-1-carboxylic acid can be readily modified to introduce various functional groups that enhance the pharmacological properties of the resulting compounds. Recent studies have explored the use of 3-bromoadamantane-1-carboxylic acid-based derivatives as potential inhibitors of protein-protein interactions (PPIs), which are implicated in various diseases such as cancer and neurodegenerative disorders.
In addition to its direct use as a drug candidate, 3-bromoadamantane-1-carboxylic acid serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo selective transformations makes it a valuable building block for combinatorial chemistry approaches, enabling the rapid screening of large libraries of compounds for therapeutic potential.
Potential Applications in Materials Science
Beyond pharmaceuticals, 3-bromoadamantane-1-carboxylic acid has found applications in materials science due to its structural rigidity and chemical versatility. The adamantane core provides excellent thermal stability and mechanical strength, making it suitable for use in high-performance polymers and coatings.
The bromo substituent can be used to introduce functional groups that enhance the material's properties or enable specific functionalities. For example, derivatives of 3-bromoadamantane-1-carboxylic acid have been used as crosslinking agents in polymer synthesis, leading to materials with improved mechanical properties and thermal stability. Additionally, these compounds can be incorporated into self-assembling systems to create nanostructures with precise control over their morphology and function.
Catalysis and Organic Synthesis strong> p > < p >The unique combination of structural rigidity and chemical reactivity makes 3 - bromoadamantane - 1 - carboxylic acid strong > an attractive candidate for use in catalysis and organic synthesis . The adamantane core provides a stable platform for anchoring catalytic sites , while the bromo substituent can be selectively modified to introduce catalytically active groups . Recent studies have explored the use of 3 - bromoadamantane - 1 - carboxylic acid strong > - based catalysts in asymmetric synthesis , where they have shown high enantioselectivity and turnover rates . p > < p >In addition ,< strong > 3 - bromoadamantane - 1 - carboxylic acid strong > can serve as a versatile ligand in transition metal - catalyzed reactions . Its ability to form stable complexes with metal ions makes it useful for designing catalysts with tailored electronic properties , leading to improved reaction outcomes . These catalysts have found applications in various synthetic transformations , including C - C bond formation , C - N bond formation , and other important reactions . p > < p >< strong >Conclusion strong > p > < p >< strong > 3 - Bromoadamantane - 1 - carboxylic acid strong > ( CAS No . 21816 - 08 - 0 ) is a multifaceted compound with significant potential across multiple scientific disciplines . Its unique combination of structural stability , chemical reactivity , and functional versatility makes it an invaluable tool for researchers in organic chemistry , pharmaceutical development , materials science , and catalysis . As ongoing research continues to uncover new applications ,< strong > 3 - bromoadamantane - 1 - carboxylic acid strong > is poised to play an increasingly important role in advancing scientific knowledge and technological innovation . p > article > response >
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